molecular formula C7H8ClNO2S2 B7536438 5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide

5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide

Cat. No.: B7536438
M. Wt: 237.7 g/mol
InChI Key: GOGGLYNBZYSKPY-UHFFFAOYSA-N
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Description

5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide typically involves the introduction of a sulfonamide group to a thiophene ring. One common method is the reaction of 5-chlorothiophene-2-sulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
  • 2-(4-nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

5-chloro-N-(prop-2-en-1-yl)thiophene-2-sulfonamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both a chlorine atom and a sulfonamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N-prop-2-enylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S2/c1-2-5-9-13(10,11)7-4-3-6(8)12-7/h2-4,9H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGGLYNBZYSKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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